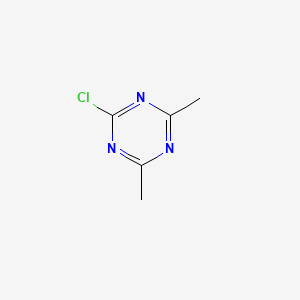

2-Chloro-4,6-dimethyl-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4,6-dimethyl-1,3,5-triazine is an organic compound with the molecular formula C5H6ClN3. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is known for its reactivity and is used in various chemical processes and applications.

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-dimethyl-1,3,5-triazine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

2-Chloro-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like toluene, chloroform, and tetrahydrofuran are often used.

Catalysts: In some reactions, catalysts such as palladium or copper may be used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amine group, while coupling reactions can produce more complex triazine-based compounds.

科学的研究の応用

Agricultural Chemistry

Herbicide and Plant Growth Regulator

- CDMT is primarily utilized as an effective herbicide. It helps control unwanted weeds in agricultural settings, thereby enhancing crop yield and overall productivity. Its selective action allows for the protection of crops while managing weed populations effectively .

Pharmaceutical Development

Peptide Coupling Reagent

- In the pharmaceutical industry, CDMT serves as a coupling reagent for peptide synthesis. It facilitates the formation of amide bonds during the synthesis of peptides and other complex organic molecules. Its efficiency in maintaining the optical purity of reactants makes it a preferred choice over other coupling agents .

Polymer Chemistry

Cross-Linking Agent

- CDMT is employed in polymer formulations as a cross-linking agent. This application enhances the mechanical properties and durability of plastics. The incorporation of CDMT into polymer matrices can significantly improve thermal stability and resistance to degradation .

Analytical Chemistry

Reagent for Chemical Analysis

- In analytical chemistry, CDMT is used as a reagent for various detection methods. It aids in the quantification and identification of chemical substances through specific labeling techniques. For instance, it has been utilized in modular methods for affinity labeling, which improves the specificity and efficiency of biochemical assays .

Environmental Applications

Wastewater Treatment

- Recent studies have explored the potential of CDMT in environmental applications, particularly in wastewater treatment processes. Its chemical properties allow it to effectively remove contaminants from water, making it a candidate for improving water quality in industrial effluents .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Chloro-4,6-dimethyl-1,3,5-triazine involves its reactivity with nucleophiles. The chlorine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in many chemical processes to synthesize new compounds with desired properties.

類似化合物との比較

Similar Compounds

2-Chloro-4,6-diphenyl-1,3,5-triazine: This compound has phenyl groups instead of methyl groups and is used in different applications, such as organic electronics.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has methoxy groups and is commonly used as a peptide coupling agent.

Uniqueness

2-Chloro-4,6-dimethyl-1,3,5-triazine is unique due to its specific reactivity and the types of derivatives it can form. Its methyl groups provide different steric and electronic properties compared to other triazine derivatives, making it suitable for specific applications in organic synthesis and industrial processes.

生物活性

2-Chloro-4,6-dimethyl-1,3,5-triazine (CDMT) is an organic compound belonging to the triazine family, characterized by its unique ring structure comprising three nitrogen atoms and three carbon atoms. The compound's empirical formula is C5H6ClN3, with a molecular weight of approximately 175.57 g/mol. Its chlorinated and dimethyl-substituted positions significantly influence its chemical reactivity and potential biological applications.

The synthesis of CDMT typically involves the reaction of cyanuric chloride with appropriate methylating agents. This process allows for the introduction of chlorinated and methyl groups into the triazine ring, enhancing its reactivity and utility in organic synthesis. CDMT is primarily utilized as a coupling reagent in peptide synthesis and other organic reactions due to its ability to activate carboxylic acids for subsequent nucleophilic attack.

Anticholinesterase Activity

CDMT has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that compounds synthesized using CDMT exhibited significant inhibition against AChE with IC50 values ranging from 4.89 μM to 3.61 μM for various derivatives . The structure-activity relationship (SAR) analysis indicated that modifications to the triazine structure could enhance biological activity.

Cytotoxicity Studies

Recent research assessed the cytotoxic effects of tetrahydroacridine derivatives synthesized using CDMT on cancer cell lines such as A549 (lung cancer) and HT29 (colorectal cancer). The results indicated that certain derivatives displayed high cytotoxic activity against these cell lines, suggesting potential applications in cancer therapy . The mechanism of action may involve intercalation into DNA, disrupting replication and transcription processes.

Antimicrobial Properties

The triazine derivatives have also been investigated for their antimicrobial properties. Although specific data on CDMT itself are scarce, related compounds within the triazine family have demonstrated efficacy against various bacterial strains and protozoan parasites . This suggests that CDMT could potentially possess similar antimicrobial activities.

Comparative Analysis of Related Compounds

To better understand the unique features of CDMT, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Triazine with methoxy groups | Used as a coupling reagent for amide formation |

| 2-Amino-4,6-dimethyl-1,3,5-triazine | Triazine with amino group | Exhibits different reactivity patterns due to amino substitution |

| 2-Chloro-4-methylthio-1,3,5-triazine | Triazine with thioether | Displays unique properties due to sulfur presence |

The key distinction of CDMT lies in its specific chlorination and methylation patterns that enhance its reactivity compared to other triazines.

Case Studies

- Synthesis and Evaluation of Tacrine Derivatives : A series of tacrine derivatives synthesized using CDMT were evaluated for their AChE inhibition activity. The most active compounds showed significant improvement over traditional inhibitors like tacrine itself .

- Cytotoxicity Against Lung Cancer Cells : Research involving tetrahydroacridine derivatives indicated that compounds derived from CDMT exhibited substantial cytotoxic effects on A549 cells, highlighting the therapeutic potential of these derivatives in oncology .

特性

IUPAC Name |

2-chloro-4,6-dimethyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIXHVLABNVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。